molecular formula C17H13F11N4O6S B12469942 4-[(6-Methoxypyridazin-3-yl)sulfamoyl]anilinium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate CAS No. 298703-31-8

4-[(6-Methoxypyridazin-3-yl)sulfamoyl]anilinium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate

Cat. No.: B12469942
CAS No.: 298703-31-8
M. Wt: 610.4 g/mol
InChI Key: HAZQVLQMALOOKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(6-Methoxypyridazin-3-yl)sulfamoyl]anilinium 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique combination of functional groups, including a methoxypyridazinyl moiety, a sulfamoyl group, and a tetrafluoropropoxy propanoate ester, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-methoxypyridazin-3-yl)sulfamoyl]anilinium 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate typically involves multi-step organic reactions. The initial step often includes the preparation of the methoxypyridazinyl intermediate, followed by the introduction of the sulfamoyl group through sulfonation reactions. The final step involves esterification with 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoic acid under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[(6-Methoxypyridazin-3-yl)sulfamoyl]anilinium 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to amines or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic ring or the ester moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4-[(6-Methoxypyridazin-3-yl)sulfamoyl]anilinium 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate has diverse applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis studies.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, coatings, and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(6-methoxypyridazin-3-yl)sulfamoyl]anilinium 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups enable it to bind to active sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of specific biochemical pathways, contributing to its effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Shares the methoxy group but differs in overall structure and reactivity.

    2-(4-Methoxyphenyl)ethylamine: Similar in having a methoxyphenyl group but lacks the sulfamoyl and tetrafluoropropoxy propanoate moieties.

    4-Methoxyphenylacetonitrile: Contains a methoxyphenyl group but differs significantly in its chemical properties and applications.

Uniqueness

4-[(6-Methoxypyridazin-3-yl)sulfamoyl]anilinium 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential in various scientific fields make it a compound of significant interest.

Properties

CAS No.

298703-31-8

Molecular Formula

C17H13F11N4O6S

Molecular Weight

610.4 g/mol

IUPAC Name

[4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl]azanium;2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate

InChI

InChI=1S/C11H12N4O3S.C6HF11O3/c1-18-11-7-6-10(13-14-11)15-19(16,17)9-4-2-8(12)3-5-9;7-2(1(18)19,4(10,11)12)20-6(16,17)3(8,9)5(13,14)15/h2-7H,12H2,1H3,(H,13,15);(H,18,19)

InChI Key

HAZQVLQMALOOKG-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[NH3+].C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.